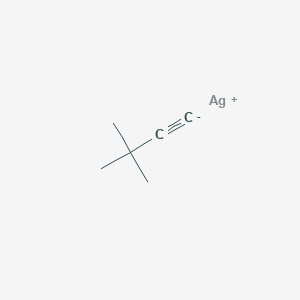
silver;3,3-dimethylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;3,3-dimethylbut-1-yne, also known as tert-butylacetylene, is an organic compound with the molecular formula C6H10. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver;3,3-dimethylbut-1-yne can be synthesized through several methods. One common method involves the hydroboration-deuteronolysis-hydroboration sequence. This process employs 9-BBN-H and 9-BBN-D in a specific order to produce the desired compound . Another method involves the use of diisobutene and ethylene in a metathesis reaction to produce neohexene, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions that involve the use of specific catalysts and reaction conditions. The exact methods may vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Silver;3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen iodide, which can add across the triple bond to form diiodo compounds . Other reagents include various oxidizing and reducing agents that facilitate the conversion of the compound into different products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the addition of hydrogen iodide can produce 2,2-diiodo-3,3-dimethylbutane .
Scientific Research Applications
Silver;3,3-dimethylbut-1-yne has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules that can be used in research and drug development.
Mechanism of Action
The mechanism of action of silver;3,3-dimethylbut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations and the addition of reagents across the triple bond .
Comparison with Similar Compounds
Silver;3,3-dimethylbut-1-yne can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butene: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
3,3-Dimethyl-2-butyne: This isomer has the triple bond in a different position, leading to different reactivity and applications.
tert-Butylacetylene: Another name for this compound, highlighting its structural similarity to other alkynes.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various chemical and industrial applications.
Properties
CAS No. |
128233-07-8 |
|---|---|
Molecular Formula |
C6H9Ag |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
silver;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
CBIPCDTVQPKUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
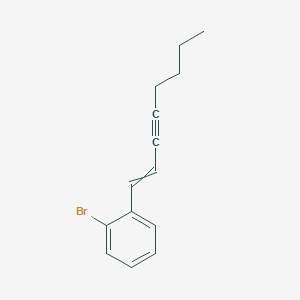
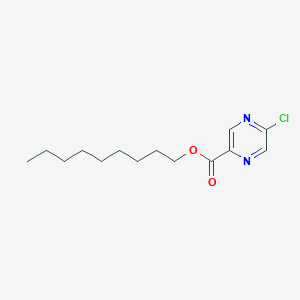
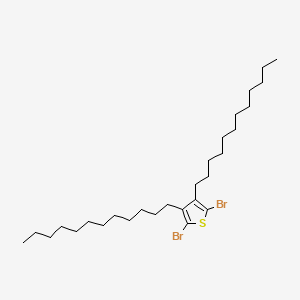
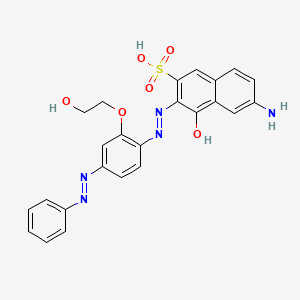
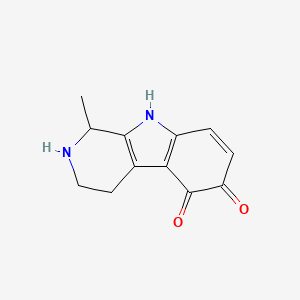
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
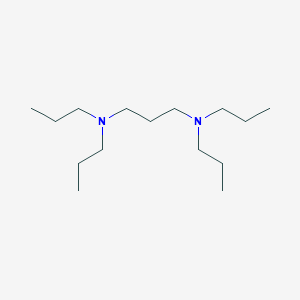
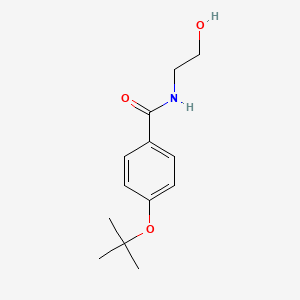
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
